molecular formula C9H8N6O B1519118 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile CAS No. 1092295-92-5

7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

Cat. No.: B1519118
CAS No.: 1092295-92-5
M. Wt: 216.2 g/mol
InChI Key: CYXJROZUSSBTKG-UHFFFAOYSA-N
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Description

7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrazolotriazines, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines, alcohols, and halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other high-tech industries.

Mechanism of Action

The mechanism by which 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

  • 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

Uniqueness: Compared to similar compounds, 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile stands out due to its specific structural features and potential applications. Its unique cyclopropyl group and the presence of the carbonitrile moiety contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications. Its versatility and unique properties make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

7-amino-3-cyclopropyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c10-3-5-7(11)14-15-8(5)13-12-6(9(15)16)4-1-2-4/h4,14H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXJROZUSSBTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3C(=C(NN3C2=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Reactant of Route 2
7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Reactant of Route 3
7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Reactant of Route 4
7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Reactant of Route 5
7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Reactant of Route 6
7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

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